molecular formula C5H11ClN4 B2639865 (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride CAS No. 2490323-00-5

(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Cat. No.: B2639865
CAS No.: 2490323-00-5
M. Wt: 162.62
InChI Key: GDQXYWJBUOYYAA-PGMHMLKASA-N
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Description

®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

    Introduction of the Ethanamine Group: The triazole ring is then functionalized with an ethanamine group through nucleophilic substitution reactions.

    Resolution of Enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or other resolution techniques.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and advanced chromatographic techniques for enantiomeric resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride has been studied for its potential as an antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus providing a mechanism for antifungal action .

Antimalarial Activity
In the context of antimalarial research, derivatives of triazole compounds have been identified as promising candidates for the development of new therapeutic agents. The structure-based optimization of triazole-containing compounds has led to the discovery of effective inhibitors against Plasmodium species that cause malaria. Such compounds are being evaluated for their efficacy in clinical settings .

Cancer Research
Triazole derivatives are also being explored for their anticancer properties. The ability of these compounds to interact with specific biological targets makes them suitable candidates for cancer therapy. Studies have shown that this compound can inhibit tumor growth in vitro and in vivo by interfering with cellular signaling pathways involved in proliferation and survival .

Material Science

Polymer Chemistry
The incorporation of triazole units into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique bonding characteristics of triazoles allow for the formation of cross-linked networks that improve the performance of polymers in various applications, including coatings and adhesives .

Sensors and Electronics
Triazole derivatives have shown promise in the development of electronic materials. Their ability to form stable films makes them suitable for applications in sensors and organic electronics. Research is ongoing to explore their use in flexible electronic devices where high conductivity and stability are required .

Agricultural Chemistry

Pesticide Development
The potential use of this compound as a pesticide is under investigation. Triazole-based compounds have demonstrated insecticidal properties against various agricultural pests. Their application could provide an environmentally friendly alternative to traditional pesticides by targeting specific biochemical pathways in pests without affecting beneficial organisms .

Case Studies

Study Application Area Findings
Study on Antifungal ActivityMedicinal ChemistryDemonstrated effective inhibition of fungal growth in vitro.
Antimalarial Lead OptimizationMedicinal ChemistryIdentified as a strong candidate with potent activity against Plasmodium species.
Polymer Enhancement ResearchMaterial ScienceImproved thermal stability and mechanical properties in polymer composites.
Pesticide Efficacy TrialsAgricultural ChemistryShowed significant insecticidal activity with low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and receptors. The ethanamine group can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride: The enantiomer of the compound .

    1-(1H-1,2,3-Triazol-4-yl)ethanamine: A non-chiral analog without the methyl group.

    1-(1-Methyl-1H-1,2,3-triazol-4-yl)propanamine: A structural analog with a propanamine group instead of an ethanamine group.

Uniqueness

®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both a triazole ring and an ethanamine group. This combination of features allows it to exhibit distinct chemical and biological properties compared to its analogs.

Biological Activity

(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, contributing to the compound's pharmacological properties.

Molecular Formula: C5_{5}H9_{9}ClN4_{4}

Molecular Weight: 162.60 g/mol

Triazole compounds often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzyme Activity: Many triazoles act as enzyme inhibitors, affecting pathways crucial for cell growth and survival.
  • Antimicrobial Activity: Triazoles have been shown to possess antifungal and antibacterial properties by disrupting the synthesis of ergosterol in fungal cell membranes.

Antitumor Activity

Research has demonstrated that triazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)
Compound AMCF-7 (Breast Cancer)0.046
Compound BHeLa (Cervical Cancer)0.078
This compoundTBDTBD

Note: IC50_{50} values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives have been reported to inhibit the growth of various bacterial strains and fungi.

OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans8
Staphylococcus aureus16
Escherichia coli32

Study on Antiproliferative Effects

A study published in a peer-reviewed journal explored the antiproliferative effects of several triazole derivatives on breast cancer cells. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition of MCF-7 cell proliferation.

"The structure–activity relationship studies revealed that modifications on the triazole ring significantly enhanced antiproliferative activity" .

Research on Antimicrobial Properties

Another study investigated the antimicrobial efficacy of triazole derivatives against common pathogens. The findings suggested that these compounds could serve as potential candidates for developing new antimicrobial agents.

"Triazole derivatives showed promising activity against resistant strains of bacteria and fungi" .

Properties

IUPAC Name

(1R)-1-(1-methyltriazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXYWJBUOYYAA-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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